molecular formula C10H15N3O2 B13255490 Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13255490
M. Wt: 209.24 g/mol
InChI Key: SRSDFUHCMVUJMZ-UHFFFAOYSA-N
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Description

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of piperidine derivatives with pyrazole carboxylates. One common method includes the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex, leading to the formation of cyclic amines, including piperidines . Another method involves the use of microwave irradiation for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and scalable processes. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched piperidines in good yields and high diastereoselectivities . These methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is unique due to its specific structure, which combines a piperidine ring with a pyrazole carboxylate. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole carboxylates. The structural characterization can be performed using various spectroscopic methods, including NMR and mass spectrometry, confirming the integrity of the compound and its functional groups.

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
1Piperidine + Pyrazole CarboxylateFormation of intermediate
2Methylation (e.g., using methyl iodide)Final product: this compound

2.1 Antiparasitic Activity

Research indicates that derivatives of pyrazoles exhibit varying degrees of antiparasitic activity. For instance, modifications to the pyrazole structure can enhance potency against parasites. In a study, certain substituted pyrazoles demonstrated EC50 values as low as 0.025μM0.025\,\mu M against specific parasitic strains, indicating strong biological activity .

2.2 Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects in various in vivo models. For example, compounds in the pyrazole class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, crucial mediators in inflammatory processes. In a comparative study, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Table 2: Summary of Biological Activities

Activity TypeMechanismEC50/IC50 Values
AntiparasiticInhibition of metabolic pathways0.0250.577μM0.025-0.577\,\mu M
Anti-inflammatoryCOX inhibitionIC50 3.840nM3.8-40\,nM

Case Study 1: Antiparasitic Efficacy

A recent study demonstrated the efficacy of this compound against Trypanosoma brucei, the causative agent of sleeping sickness. The compound was tested in vitro and showed significant reductions in parasite viability at concentrations as low as 0.064μM0.064\,\mu M, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound exhibited dose-dependent inhibition of edema formation, with a maximum effect observed at higher doses, suggesting its utility in treating inflammatory conditions .

4. Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents targeting parasitic infections and inflammatory diseases. Its diverse biological activities warrant further exploration through clinical studies to establish its efficacy and safety profile.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 1-piperidin-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3

InChI Key

SRSDFUHCMVUJMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CCCNC2

Origin of Product

United States

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